molecular formula C6H7N5O B1496458 8-Methylguanine CAS No. 23662-75-1

8-Methylguanine

Cat. No. B1496458
CAS RN: 23662-75-1
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
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Description

8-Methylguanine is a modified nucleoside . It has been synthesized and its structures and thermodynamic properties have been investigated . Introduction of 8-Methylguanine into DNA sequences markedly stabilizes the Z conformation under low salt conditions .


Synthesis Analysis

Various oligonucleotides containing 8-Methylguanine have been synthesized . The synthesis involves a multi-step reaction with two steps: 82 percent / PPh 3 / o-xylene / 24 h / Heating .


Molecular Structure Analysis

The hexamer d (CGC [m 8 G]CG) 2 adopts a Z structure with all guanines in the syn conformation . The refined NMR structure is very similar to the Z form crystal structure of d (CGCGCG) 2, with a root mean square deviation of 0.6 between the two structures .


Chemical Reactions Analysis

The formation of 8-Methylguanine suggests a possible role for carbon-centered radicals as DNA-alkylating agents . The presence of 8-Methylguanine in d (CGC [m 8 G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .

Scientific Research Applications

Stabilization of Z-DNA Conformation

8-Methylguanine (m8G) when introduced into DNA sequences, markedly stabilizes the Z conformation under low salt conditions . The hexamer d (CGC [m8G]CG) 2 exhibits a CD spectrum characteristic of the Z conformation under physiological salt conditions . This suggests that the chemically less reactive m8G base is a useful agent for studying molecular interactions of Z-DNA or other DNA structures that incorporate syn-G conformation .

Thermodynamic Properties of Oligonucleotides

Various oligonucleotides containing 8-methylguanine have been synthesized and their structures and thermodynamic properties investigated . The presence of m8G in d (CGC [m8G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .

Promotion of Left-Handed Helix

8-Methylguanine, along with L-nucleotides, acts cooperatively to promote a left-handed helix under physiological salt conditions . The central l2-sugar portion assumes a B* left-handed conformation (mirror-image of right-handed B-DNA) while its flanking d4-sugar portions adopt the known Z left-handed conformation .

Role in DNA Supercoiling Regulation

While the precise biological functions of Z-DNA have yet to be identified, its role in regulating DNA supercoiling has been amply demonstrated . The introduction of a methyl group at the guanine C8 position (8-methylguanine) remarkably stabilizes the Z conformation of short oligonucleotides of a variety of base sequences under low salt conditions .

Structural Constraint for Z Form DNA

The preparation and thermodynamic property of 8-methylguanine (8mG)-containing oligonucleotides were described . It was found that the introduction of a methyl group at the guanine C8 position remarkably stabilizes the Z conformation of short oligonucleotides of a variety of base sequences under low salt conditions .

Potential Tool for Structural and Biological Investigations

A large variety of DNA helices can be generated at low salt concentration by manipulating internal factors such as sugar configuration, duplex length, nucleotide composition, and base methylation . These helices can constitute powerful tools for structural and biological investigations, especially as they can be used in physiological conditions .

Safety and Hazards

The safety data sheet for 8-Methylguanine suggests using personal protective equipment and avoiding dust formation .

properties

IUPAC Name

2-amino-8-methyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMEMUXTWZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178334
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylguanine

CAS RN

23662-75-1
Record name 8-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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